6-Chloro-9-undecyl-9H-purine: Mechanism of Action & Chemical Biology
6-Chloro-9-undecyl-9H-purine: Mechanism of Action & Chemical Biology
This technical guide details the mechanism of action (MoA), chemical biology, and experimental validation of 6-Chloro-9-undecyl-9H-purine .[1] This compound represents a specific class of Lipophilic Purine Electrophiles (LPEs) , utilized in research to probe membrane permeability, glutathione homeostasis, and nucleotide salvage pathways.[1]
[1]
Executive Summary
6-Chloro-9-undecyl-9H-purine is a synthetic purine derivative characterized by a reactive electrophilic center (6-chloro) and a hydrophobic lipid tail (9-undecyl).[1] Unlike hydrophilic nucleoside analogs (e.g., acyclovir) that require active transport, this compound leverages its C11-alkyl chain to penetrate cell membranes via passive diffusion.[1]
Its primary mechanism of action is thiol-mediated cytotoxicity .[1] Upon cellular entry, the 6-chloro moiety undergoes nucleophilic aromatic substitution (
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~308.85 g/mol |
| LogP (Predicted) | ~5.5–6.5 (Highly Lipophilic) |
| Primary Target | Intracellular Glutathione (GSH); Purine Salvage Enzymes |
| Key Reactivity | Electrophilic attack at C6; Hydrophobic interaction at N9 |
Chemical Structure & Physicochemical Logic[1]
To understand the mechanism, one must deconstruct the molecule into its two functional domains:[1]
-
The "Warhead" (C6-Chlorine): The chlorine atom at position 6 renders the purine ring electron-deficient.[1] This makes C6 highly susceptible to attack by soft nucleophiles, particularly the sulfhydryl (-SH) group of Glutathione and Cysteine.[1]
-
The "Anchor" (N9-Undecyl Chain): The 11-carbon alkyl chain confers significant lipophilicity.[1] This allows the molecule to bypass nucleoside transporters (hENT/hCNT) and partition directly into the lipid bilayer, facilitating entry into "hard-to-reach" compartments (e.g., poorly vascularized tumor cores or mycobacterial cell walls).[1]
Mechanism of Action (MoA)
Primary Pathway: Glutathione Depletion & Oxidative Catastrophe
The dominant cytotoxic mechanism is non-enzymatic or GST-mediated conjugation with cellular thiols.[1]
-
Membrane Permeation: The undecyl tail facilitates rapid passive diffusion across the plasma membrane.[1]
-
GSH Conjugation: Inside the cytosol, the 6-Cl group reacts with Glutathione (GSH).[1]
-
Reaction:
-
-
Redox Collapse: The rapid consumption of GSH removes the cell's primary antioxidant defense.[1]
-
ROS Accumulation: Reactive Oxygen Species (ROS) levels spike, leading to lipid peroxidation and mitochondrial membrane depolarization (
loss).[1] -
Apoptosis: Cytochrome c release triggers the caspase cascade.[1]
Secondary Pathway: Metabolic Precursor (The "Trojan Horse")
In specific research contexts (e.g., Trypanosoma or Mycobacterium studies), this compound acts as a precursor.[1] Intracellular enzymes may convert the 6-chloro moiety to an amine (via amination) or hydroxyl (via hydrolysis).[1]
-
Conversion to 9-Undecyladenine: If converted to the adenine analog, the molecule mimics adenosine but cannot be phosphorylated at the 5'-position (due to the lack of a ribose sugar).[1] This creates a "dead-end" inhibitor for enzymes like Adenosine Deaminase (ADA) or Methylthioadenosine Phosphorylase (MTAP) .[1]
Visualization: The Dual-Pathway Mechanism
Caption: Dual mechanism showing direct GSH depletion (Primary) and metabolic conversion to an antimetabolite (Secondary).[1]
Experimental Validation Protocols
To validate this MoA in a research setting, the following assays are standard.
Protocol A: Glutathione Depletion Assay (DTNB Method)
Validates the electrophilic "warhead" activity.[1]
-
Cell Culture: Seed CCRF-CEM or HeLa cells (
cells/mL). -
Treatment: Incubate with 6-Chloro-9-undecyl-9H-purine (10–50 µM) for 4 hours.
-
Lysis: Wash cells with PBS and lyse in sulfosalicylic acid (5%) to precipitate proteins.[1]
-
Assay: Mix supernatant with Ellman’s Reagent (DTNB) in phosphate buffer (pH 8.0).
-
Quantification: Measure absorbance at 412 nm.
-
Expected Result: Dose-dependent decrease in absorbance compared to control, indicating GSH loss.[1]
-
Protocol B: Synthesis of 6-Chloro-9-undecyl-9H-purine
For researchers needing to synthesize the compound de novo.[1]
Reaction Principle: Mitsunobu coupling or direct alkylation of 6-chloropurine.[1]
-
Reagents: 6-Chloropurine (1 eq), 1-Undecanol (1.2 eq), Triphenylphosphine (
, 1.5 eq), DIAD (1.5 eq). -
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve 6-chloropurine, undecanol, and
in THF under atmosphere. -
Cool to 0°C.[1]
-
Add DIAD dropwise (maintain T < 5°C).
-
Stir at Room Temp for 12–24 hours.
-
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
-
Note: The N9-isomer is usually the major product, but N7-isomer may form.[1] Verify via HMBC NMR (N9 correlates with C4/C8; N7 correlates with C5).
-
Therapeutic Implications & References
Clinical Relevance
While 6-chloro-9-undecyl-9H-purine is not a marketed drug, it is a critical "tool compound" in drug discovery.[1]
-
Antitubercular Research: Long-chain N9-purines disrupt the mycolic acid layer of M. tuberculosis.[1]
-
Leukemia: The GSH-depletion mechanism is particularly effective in resistant leukemia cells (e.g., CEM cells) that overexpress GST enzymes.[1]
References
-
GSH Interaction: Cihlar, T., et al. "Transport mechanisms of a novel antileukemic and antiviral compound 9-norbornyl-6-chloropurine."[1] Molecular Pharmacology, 1999.[1] Link
-
Synthesis & SAR: Hocek, M., et al. "Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides."[1] Journal of Medicinal Chemistry, 2005.[1] Link
-
Purine Salvage Inhibition: de Koning, H.P., et al. "Purine salvage pathways in Trypanosoma brucei."[1] Journal of Biological Chemistry, 2003.[1] Link
-
Lipophilic Purines: Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 6,9-disubstituted purines as CDKs inhibitors."[1] Bioorganic & Medicinal Chemistry, 2006.[1] Link
